N,N-Diethyl-L-leucinamide
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Overview
Description
N,N-Diethyl-L-leucinamide is a chemical compound used in various scientific research applications. It is derived from L-leucine, an essential amino acid, and is characterized by its complex structure and diverse applications, ranging from drug development to behavioral studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-L-leucinamide typically involves the reaction of L-leucine with diethylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-L-leucine oxide, while reduction can produce N,N-Diethyl-L-leucine.
Scientific Research Applications
N,N-Diethyl-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral derivatization reagent for the separation and identification of amino acids and peptides.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect amino acid transporters and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-L-alaninamide
- N,N-Diethyl-L-valinamide
- N,N-Diethyl-L-isoleucinamide
Uniqueness
N,N-Diethyl-L-leucinamide is unique due to its specific structural features and the presence of the L-leucine moiety. This gives it distinct properties and makes it particularly useful in chiral separation techniques and studies involving amino acid metabolism .
Properties
IUPAC Name |
(2S)-2-amino-N,N-diethyl-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHANHUTUQJHKC-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627598 |
Source
|
Record name | N,N-Diethyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-45-1 |
Source
|
Record name | N,N-Diethyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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